molecular formula C23H24N6O3S B6532289 4-methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-87-3

4-methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6532289
CAS No.: 1019098-87-3
M. Wt: 464.5 g/mol
InChI Key: DWOPBJCGVCLVKY-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a methoxy group at position 4 and methyl groups at positions 2 and 3 on the benzene ring. The sulfonamide group is linked to a phenylamine moiety, which is further substituted with a pyridazine ring bearing a 3-methyl-1H-pyrazol-1-yl group at position 4.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-13-14-29(27-15)23-12-11-22(25-26-23)24-18-5-7-19(8-6-18)28-33(30,31)21-10-9-20(32-4)16(2)17(21)3/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOPBJCGVCLVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C23H27N5O4SC_{23}H_{27}N_{5}O_{4}S, with a molecular weight of approximately 469.6 g/mol. Its structure includes a sulfonamide group, which is significant for its biological activity, particularly in inhibiting specific enzymes.

PropertyValue
Molecular FormulaC23H27N5O4S
Molecular Weight469.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The sulfonamide moiety mimics natural substrates, allowing it to interact with enzymes such as cyclooxygenases (COX), particularly COX-II, which plays a crucial role in inflammatory processes.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit COX-II with moderate potency. In a comparative study, the compound exhibited an IC50 value (the concentration required to inhibit 50% of the enzyme activity) in the range of 0.52 to 22.25 μM against COX-II, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Research has also suggested that this compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The presence of the pyrazole ring is believed to enhance its anticancer efficacy through interactions with various molecular targets involved in tumor growth .

Case Studies and Research Findings

  • Inhibition of COX Enzymes :
    • A study highlighted that derivatives similar to this compound showed significant inhibition against COX-II, with some compounds achieving over 70% inhibition compared to standard drugs like Celecoxib .
  • Cell Line Studies :
    • In vitro studies using cancer cell lines indicated that the compound could reduce cell viability and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications to the pyrazole and sulfonamide groups can significantly influence biological activity, suggesting pathways for optimizing drug design .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)TargetActivity Type
4-Methoxy-2,3-dimethyl-N-(...)0.52COX-IIAnti-inflammatory
Celecoxib0.78COX-IIAnti-inflammatory
PYZ200.33COX-IIAnti-inflammatory
PYZ195.01COX-IIAnti-inflammatory

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Sulfonamides are known to mimic para-amino benzoic acid (PABA), which is essential for bacterial growth; thus, they can inhibit bacterial enzyme activity effectively. Research has shown that derivatives of sulfonamides can exhibit enhanced activity against resistant strains of bacteria.

Anticancer Research

Studies have indicated that compounds similar to this one may possess anticancer properties . The pyrazole and pyridazine rings are often found in compounds that target specific cancer cell pathways, making them valuable in the development of new chemotherapeutic agents. For instance, the ability of this compound to interact with enzymes involved in tumor growth could be explored further.

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of specific pathways involved in inflammation. The structural components may allow it to interfere with cytokine production or other inflammatory mediators.

Synthetic Chemistry

As a building block, this compound can be utilized in the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for developing novel pharmaceuticals or agrochemicals.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibited significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy and reducing resistance.

Case Study 2: Anticancer Potential

Research published in Cancer Research explored the effects of pyrazole-containing compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in malignant cells while sparing normal cells, indicating a promising therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other sulfonamide derivatives documented in the literature. Key differences and similarities are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound Benzenesulfonamide 4-methoxy-2,3-dimethyl; pyridazine-linked 3-methylpyrazole ~500 (estimated) Hypothesized kinase/carbonic anhydrase inhibition
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Benzenesulfonamide Pyrazolo-pyrimidine; chromen-4-one 589.1 Kinase inhibition (implied by pyrazolo-pyrimidine scaffold)
N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide Benzenesulfonamide 4-methyl; anilinopyridine Not specified Antimicrobial (common sulfonamide activity)
(E)-4-((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide Benzenesulfonamide Pyrazole-methylene-amino Not specified Diuretic (in silico prediction)

Key Observations

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler sulfonamides like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . Its pyridazine-pyrazole hybrid moiety may enhance binding specificity to biological targets, similar to pyrazolo-pyrimidine derivatives in .

Hydrogen Bonding Potential: The sulfonamide group (-SO₂NH-) and pyridazine nitrogen atoms provide multiple hydrogen-bonding sites, which could improve solubility and target interaction compared to less polar analogs like 4-methylbenzenesulfonamide .

Hydrogen Bonding and Crystallography

The compound’s hydrogen-bonding patterns could be analyzed using graph-set theory (as in ), which is critical for understanding crystal packing and solubility .

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step procedures, starting with the preparation of the pyridazine core. Key steps include:

  • Cyclization : Formation of the pyridazin-3-ylamino moiety via condensation reactions, as described for analogous pyridazine derivatives .
  • Sulfonamide Coupling : Reaction of the sulfonyl chloride intermediate with the aniline-containing pyridazine fragment under basic conditions (e.g., NaH or Et3_3N) .
  • Purification : Column chromatography (e.g., silica gel, eluent: CH2_2Cl2_2/MeOH gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity.

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine groups). For related sulfonamides, R-factors of ~0.04 have been reported .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., methoxy at C4, methyl groups at C2/C3). Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM range) .
  • Solubility : HPLC-UV quantification in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this sulfonamide?

  • Pyridazine Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at C6 of pyridazine enhances target binding affinity, as seen in analogs with 10–100 nM IC50_{50} values .
  • Sulfonamide Substituents : Bulkier groups (e.g., cycloheptyl) improve metabolic stability but may reduce solubility, requiring trade-off analysis .
  • Methoxy Positioning : Para-methoxy groups on the benzene ring increase lipophilicity (logP >3), correlating with improved blood-brain barrier penetration in preclinical models .

Q. What methodologies address contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), clearance, and volume of distribution in rodent models. For example, poor oral bioavailability (<20%) may explain efficacy gaps despite low IC50_{50} values .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites. N-demethylation or sulfonamide hydrolysis are common metabolic pathways .
  • Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .

Q. How can computational modeling predict binding modes and off-target effects?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets in kinases). Validate with mutagenesis data (e.g., Kd shifts for key residues like Lys123) .
  • QSAR Models : Train regression models using descriptors (e.g., topological polar surface area, H-bond donors) to predict ADMET properties .
  • Off-Target Screening : SwissTargetPrediction identifies potential interactions with GPCRs or ion channels, guiding counter-screening assays .

Q. What experimental designs are optimal for environmental impact studies?

  • Fate Analysis : Use 14^{14}C-labeled compound to track degradation in soil/water systems. Aerobic conditions typically yield faster breakdown (t1/2_{1/2} <30 days) than anaerobic .
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (EC50_{50} >10 mg/L suggests low risk) .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models; BCF <100 indicates minimal accumulation .

Q. How can combination therapies enhance the compound’s antitumor efficacy?

  • Synergy Screening : Chou-Talalay assays with chemotherapeutics (e.g., cisplatin, paclitaxel). For example, a combination index (CI) <1 indicates synergistic effects .
  • Mechanistic Studies : RNA-seq identifies pathways upregulated in resistance (e.g., PI3K/AKT) for targeted co-therapies .
  • In Vivo Models : Xenograft studies with staggered dosing (e.g., sulfonamide + anti-angiogenic agent) reduce tumor volume by >50% vs. monotherapy .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques References
Synthesis Yield, purity, scalabilityColumn chromatography, recrystallization
Structural Analysis Bond lengths, crystallinityX-ray diffraction, NMR, HRMS
Biological Screening IC50_{50}, selectivity indexKinase assays, MTT, flow cytometry
Pharmacokinetics t1/2_{1/2}, bioavailabilityLC-MS/MS, rodent PK studies
Environmental Impact Degradation half-life, EC50_{50}14^{14}C labeling, OECD ecotoxicity tests

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